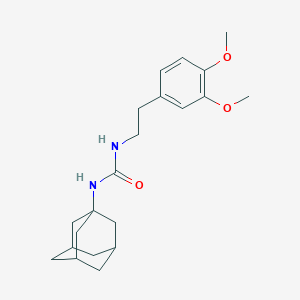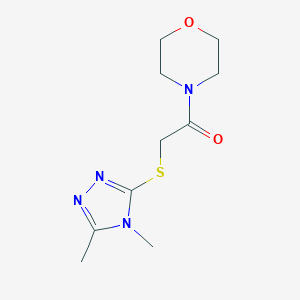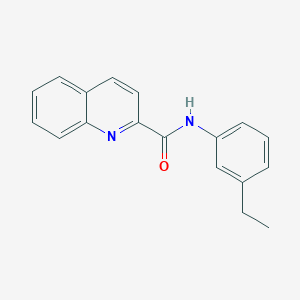![molecular formula C26H33N3O4S B496657 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide is a complex organic compound with the molecular formula C26H33N3O4S and a molar mass of 483.62 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride in the presence of a base.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Final Coupling: The final step involves coupling the piperazine derivative with the cyclohexylpropanamide moiety under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type .
Scientific Research Applications
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes . The piperazine ring is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings .
Comparison with Similar Compounds
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide can be compared with other similar compounds, such as:
N-{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-cyclohexylpropanamide: This compound has a methyl group instead of a benzoyl group, leading to different chemical and biological properties.
N-{3-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-3-cyclohexylpropanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H33N3O4S |
|---|---|
Molecular Weight |
483.6g/mol |
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C26H33N3O4S/c30-25(15-14-21-8-3-1-4-9-21)27-23-12-7-13-24(20-23)34(32,33)29-18-16-28(17-19-29)26(31)22-10-5-2-6-11-22/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,30) |
InChI Key |
HJADSYSVAKDGQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B496586.png)

![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)
![4-chloro-3-methylphenyl (5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl ether](/img/structure/B496589.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B496590.png)
![N,N-dimethyl-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496592.png)
![2-[(1-allyl-1H-tetraazol-5-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B496597.png)
